1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine
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Overview
Description
1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine is a chemical compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to the pyrrolidine ring.
Preparation Methods
The synthesis of 1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Functionalization of the Phenyl Ring: The methoxy and methyl groups are introduced to the phenyl ring through electrophilic aromatic substitution reactions.
Chemical Reactions Analysis
1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Scientific Research Applications
1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring structure but differ in the substitution pattern and biological activities.
Pyrrolidine-2-one: This compound has a carbonyl group at the second position of the pyrrolidine ring, leading to different chemical and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the second and fifth positions of the pyrrolidine ring, resulting in unique reactivity and applications.
Properties
Molecular Formula |
C17H25NO3 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 3-(3-methoxy-4-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-12-6-7-13(10-15(12)20-5)14-8-9-18(11-14)16(19)21-17(2,3)4/h6-7,10,14H,8-9,11H2,1-5H3 |
InChI Key |
GQXOMNQDHKZTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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